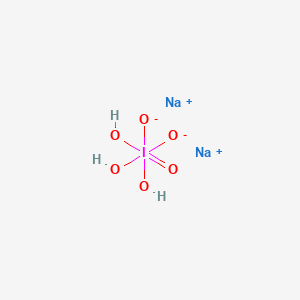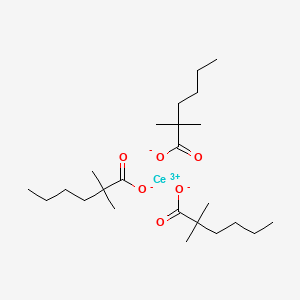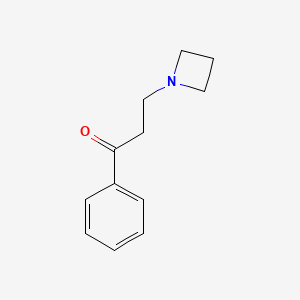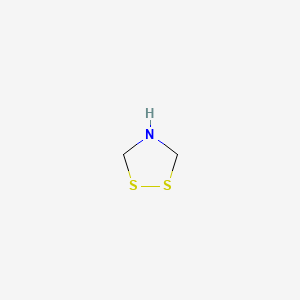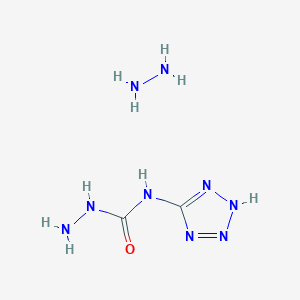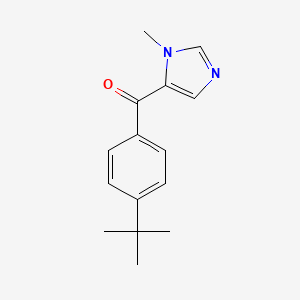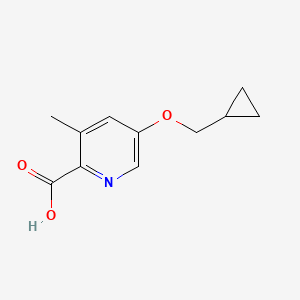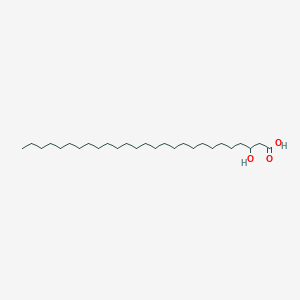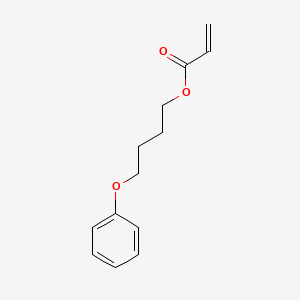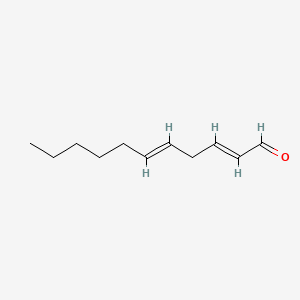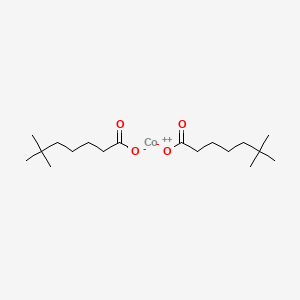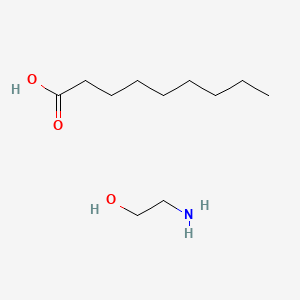
2-Aminoethanol;nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethanol and nonanoic acid are two distinct chemical compounds with unique properties and applicationsIt is a colorless, viscous liquid with an ammonia-like odor It is a colorless, oily liquid with a slightly unpleasant odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminoethanol: : It can be synthesized by reacting ethylene oxide with ammonia. This reaction produces ethanolamine as the primary product . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Nonanoic Acid: : It can be prepared through the oxidation of nonyl alcohol or by the ozonolysis of oleic acid . The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
2-Aminoethanol: : Industrially, it is produced by the reaction of ethylene oxide with aqueous ammonia. This process is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity .
Nonanoic Acid: : Industrial production involves the oxidation of nonyl alcohol using oxidizing agents in large-scale reactors. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethanol: : It undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form aminoacetaldehyde and further to glycine . It can also react with acids to form salts and with alkyl halides to form ethers.
Nonanoic Acid: : It primarily undergoes esterification and reduction reactions. Esterification with alcohols forms esters, while reduction with reducing agents like lithium aluminum hydride produces nonanol .
Common Reagents and Conditions
2-Aminoethanol: : Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and alkyl halides for substitution reactions . Reactions are typically carried out under controlled temperature and pH conditions.
Nonanoic Acid: : Common reagents include alcohols for esterification and reducing agents for reduction reactions . Reactions are usually conducted under acidic or basic conditions, depending on the desired product.
Major Products Formed
2-Aminoethanol: : Major products include aminoacetaldehyde, glycine, and various ethers .
Nonanoic Acid: : Major products include nonyl esters and nonanol .
Aplicaciones Científicas De Investigación
2-Aminoethanol: : It is widely used in the synthesis of surfactants, emulsifiers, and pharmaceuticals. It also plays a crucial role in the production of detergents and corrosion inhibitors . In biological research, it is used as a building block for the synthesis of phospholipids, which are essential components of cell membranes .
Nonanoic Acid: : It is used in the production of plasticizers, lubricants, and surfactants. It also finds applications in the synthesis of esters used as flavoring agents and fragrances . In environmental research, it is studied for its role in the formation of sea spray aerosols and its impact on atmospheric chemistry .
Mecanismo De Acción
2-Aminoethanol: : The irritative effects on skin and mucous membranes are attributed to its alkalinity. It rapidly enters intermediary metabolism after administration, playing a role in phospholipid metabolism . It is involved in the formation of cellular membranes and acts as a precursor for various biochemical pathways .
Nonanoic Acid: : It acts as a surfactant, reducing surface tension and stabilizing emulsions. It also participates in various biochemical pathways, including fatty acid metabolism .
Comparación Con Compuestos Similares
2-Aminoethanol: : Similar compounds include diethanolamine and triethanolamine, which contain additional hydroxyl groups. These compounds are used in similar applications but differ in their chemical properties and reactivity .
Nonanoic Acid: : Similar compounds include other medium-chain fatty acids like octanoic acid and decanoic acid. These acids have similar chemical properties but differ in their chain length and specific applications .
Conclusion
2-Aminoethanol and nonanoic acid are versatile compounds with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Their unique chemical properties and reactivity make them valuable in both research and industrial settings.
Propiedades
Número CAS |
126050-30-4 |
|---|---|
Fórmula molecular |
C11H25NO3 |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-aminoethanol;nonanoic acid |
InChI |
InChI=1S/C9H18O2.C2H7NO/c1-2-3-4-5-6-7-8-9(10)11;3-1-2-4/h2-8H2,1H3,(H,10,11);4H,1-3H2 |
Clave InChI |
DGMWQSZIHTVJJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




